molecular formula C8H10BrCl2N B2976842 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride CAS No. 2503203-77-6

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2976842
CAS No.: 2503203-77-6
M. Wt: 270.98
InChI Key: ISBOKAUDJQRKCW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine hydrochloride is a halogenated aromatic amine featuring a benzene ring substituted with bromine (4-position) and chlorine (2-position), coupled with an N-methylmethanamine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting neurological and metabolic pathways. Its molecular formula is C₈H₉BrClN·HCl, with a molecular weight of 283.43 g/mol (calculated from substituents and salt form) .

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOKAUDJQRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2-chlorophenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like carbon tetrachloride at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substitution: Bromine at position 4 increases lipophilicity and van der Waals interactions compared to chlorine analogs (e.g., 2,4-dichloro derivative) .
  • Phenoxy vs.

Pharmacological Implications

  • Antidepressant Activity : Analogs with dichloro substitution (e.g., 2,6-dichloro derivative ) have shown antidepressant effects in forced swimming tests, suggesting halogen positioning influences neurotransmitter reuptake inhibition .
  • Enzyme Inhibition : Bromine’s polarizability may enhance binding to sulfhydryl (SH) groups in enzymes like (H⁺ + K⁺)-ATPase, as seen in AG-1749 derivatives .

Biological Activity

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine and chlorine substitution on the phenyl ring, which significantly influences its biological reactivity. The presence of these halogens is associated with enhanced antimicrobial and anticancer properties compared to non-halogenated analogs.

Antimicrobial Activity

Research indicates that 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride exhibits notable antimicrobial properties. It operates by disrupting microbial cell membranes and inhibiting essential metabolic pathways. This compound has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it modulates key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression.

Biological Activity Data

The following table summarizes the biological activities observed for 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride across different studies:

Activity Model System Outcome Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
AntimalarialPlasmodium falciparumSignificant suppression of parasite growth

Case Studies

Several studies have explored the therapeutic potential of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride:

  • Antimicrobial Efficacy : A study conducted on multiple bacterial strains demonstrated that this compound effectively inhibited the growth of resistant strains, suggesting its potential as a novel antibacterial agent. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
  • Cancer Research : In vitro studies on various cancer cell lines showed that treatment with 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride resulted in reduced cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed a significant increase in apoptotic cells after treatment.
  • Antimalarial Activity : Research involving Plasmodium falciparum indicated that this compound not only inhibited the growth of asexual stages but also affected gametocyte stages, highlighting its dual action and potential for malaria treatment. The study employed both in vitro assays and in vivo murine models to evaluate efficacy.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using halogenated benzyl derivatives and methylamine. For example, analogous methods involve refluxing 4-chlorobenzyl chloride with methylamine in ethanol, followed by vacuum distillation and purification with saturated NaHCO₃ to isolate the amine intermediate, which is then treated with HCl to form the hydrochloride salt . Adjustments for bromo and chloro substituents would require starting materials like 4-bromo-2-chlorobenzyl chloride.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
  • HPLC with UV detection to assess purity (>99% as per USP standards in related compounds) .
  • X-ray crystallography (using SHELX programs for structure refinement) to resolve bond lengths and angles, especially for verifying stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can contradictions in reaction yields from different synthetic protocols be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or methylamine excess). To address this:

  • Perform reaction optimization studies (e.g., Design of Experiments) to identify critical parameters.
  • Analyze by-products using LC-MS to detect impurities like unreacted intermediates or halogenated side products .
  • Compare results with structurally similar compounds, such as 1-(4-chlorophenyl)-N-methylmethanamine, where yields averaged 56% under controlled reflux conditions .

Q. What strategies are recommended for designing molecular docking studies to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors with known interactions with halogenated aryl amines (e.g., kinase inhibitors or GPCRs).
  • Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite. Preprocess the compound’s 3D structure (optimized via DFT calculations) and align it with active sites, as demonstrated in studies on DENV NS5 RdRp inhibitors .
  • Validation : Compare binding affinities with reference standards and validate via in vitro assays (e.g., enzyme inhibition).

Q. How do crystalline forms of the hydrochloride salt influence bioactivity, and how are they characterized?

  • Methodological Answer :

  • Crystallization : Screen polymorphs using solvents of varying polarity (e.g., ethanol/water mixtures) and analyze via PXRD and DSC to identify stable forms .
  • Bioactivity Impact : Compare solubility and dissolution rates of different crystalline forms. For example, succinate or fumarate salts of related compounds showed enhanced bioavailability in pharmacokinetic studies .
  • Structural Analysis : Employ SHELXL for refining high-resolution crystallographic data to map hydrogen-bonding networks critical for stability .

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